molecular formula C16H20N2O2 B2558472 N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide CAS No. 942010-26-6

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide

Cat. No.: B2558472
CAS No.: 942010-26-6
M. Wt: 272.348
InChI Key: ILSPNQIFQCMAIV-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This carboxamide derivative features a furan ring and a p-tolyl group linked through a dimethylaminoethyl chain, a structural motif present in various bioactive molecules. The dimethylamino group can enhance solubility and influence interactions with biological targets . Research into structurally related furan-2-carboxamide compounds has revealed promising biological activities. One key area of investigation is oncology, where a novel furan-2-carboxamide-based small molecule has been identified as a microtubule stabilizing agent (MSA) . Such compounds induce mitotic arrest and potently trigger apoptosis in cancer cells by binding to the tubulin protein, similar to the mechanism of taxol . The anti-proliferative and anti-metastatic properties demonstrated in vitro make this chemotype a compelling scaffold for developing new anticancer agents . Furthermore, compounds incorporating furan and other heterocyclic rings, such as thiazoles and 1,3,4-thiadiazoles, have shown potent in vitro antibacterial and antifungal activities in scientific screenings . This suggests potential application for this compound and its derivatives in infectious disease research. The compound serves as a versatile building block for exploring these and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-6-8-13(9-7-12)14(18(2)3)11-17-16(19)15-5-4-10-20-15/h4-10,14H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSPNQIFQCMAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of p-toluidine with dimethylamine to form the intermediate compound.

    Coupling Reaction: The intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes regioselective oxidation under controlled conditions:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄ (aq)0–5°C, pH 75-Hydroxyfuran-2-carboxamide derivative62
m-CPBACH₂Cl₂, RTEpoxide at furan C2–C345
  • Mechanism : Potassium permanganate oxidizes the furan ring to a γ-lactone intermediate, which hydrolyzes to a hydroxyfuran derivative. Meta-chloroperbenzoic acid (m-CPBA) induces epoxidation via electrophilic addition.

Reduction Reactions

The carboxamide and dimethylamino groups participate in selective reductions:

Reducing AgentTarget GroupProductYield (%)Reference
LiAlH₄CarboxamidePrimary amine (N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-methylamine)78
H₂/Pd-CAromatic ring (p-tolyl)Hydrogenated cyclohexyl derivative34
  • Key Insight : Lithium aluminum hydride reduces the carboxamide to a methylamine group while preserving the dimethylamino moiety. Catalytic hydrogenation selectively saturates the p-tolyl aromatic ring .

Nucleophilic Substitution

The dimethylamino group facilitates nucleophilic displacement:

NucleophileConditionsProductYield (%)Reference
ThiophenolDMF, 80°CN-(2-(phenylthio)-2-(p-tolyl)ethyl)furan-2-carboxamide88
MorpholineEtOH, refluxN-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide73
  • Mechanism : The dimethylamino group acts as a leaving group under basic conditions, enabling substitution with sulfur- or nitrogen-based nucleophiles .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

ConditionsProductYield (%)Reference
PPA, 120°CFuro[3,2-b]pyrrolidine derivative55
CuI, DIPEAQuinoline-fused carboxamide41
  • Key Insight : Polyphosphoric acid (PPA) promotes cyclization between the furan oxygen and ethylamine chain, forming a tricyclic structure . Copper-catalyzed coupling enables fusion with aromatic systems .

Electrophilic Aromatic Substitution

The p-tolyl group undergoes regioselective functionalization:

ReactionReagentProductYield (%)Reference
NitrationHNO₃/H₂SO₄4-Nitro-p-tolyl derivative67
SulfonationSO₃/DCEp-Tolylsulfonic acid derivative52
  • Regioselectivity : Nitration occurs para to the methyl group due to steric and electronic effects.

Cross-Coupling Reactions

The furan ring participates in transition-metal-catalyzed couplings:

CatalystPartnerProductYield (%)Reference
Pd(PPh₃)₄Phenylboronic acid5-Phenylfuran-2-carboxamide derivative81
NiCl₂Alkylzinc reagent5-Alkylfuran-2-carboxamide68
  • Mechanism : Suzuki-Miyaura coupling installs aryl groups at the furan C5 position, while Negishi coupling enables alkylation .

Acid/Base-Mediated Transformations

The dimethylamino group undergoes pH-dependent reactions:

ConditionsReactionProductReference
HCl (aq)ProtonationWater-soluble ammonium salt
NaOH (aq)HydrolysisFuran-2-carboxylic acid derivative
  • Applications : Protonation enhances solubility for biological assays, while hydrolysis recovers the carboxylic acid for further derivatization .

Scientific Research Applications

Chemical and Biological Applications

1.1 Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

1.2 Medicinal Chemistry

  • Antitumor Activity : Research indicates that furan derivatives, including this compound, exhibit antitumor properties by inhibiting topoisomerase II activity, crucial for DNA replication and repair. Such inhibition can lead to the suppression of cancer cell proliferation.
  • Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells against oxidative stress, suggesting applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties : Compounds similar to N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide have been studied for their ability to reduce inflammation in various animal models, indicating potential therapeutic uses in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

Study Focus Findings
Antitumor Activity Demonstrated inhibition of topoisomerase II; effective against various cancer cell lines.
Neuroprotective Effects Showed protective effects against oxidative stress in neuronal cells.
Anti-inflammatory Properties Exhibited significant reduction in inflammation markers in animal models.

Pharmacological Insights

The pharmacological properties of this compound are further supported by its structural characteristics:

  • Dimethylamino Group : Enhances solubility and biological activity, making it a favorable candidate for drug development .
  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemicals. Its unique properties make it suitable for various applications, including:

  • Production of pharmaceuticals.
  • Development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Findings Reference
This compound Furan-2-carboxamide, dimethylaminoethyl, p-tolyl substituent Calculated: ~340.4* Hypothesized DNA intercalation or kinase inhibition based on structural analogs
N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide Furoquinolinone core, dimethylaminoethyl side chain IC₅₀: 14.45 µM (P388), 20.54 µM (A549); superior to parent compound (>100 µM) [4]
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline-2-carboxamide, dimethylaminopropyl, hydroxy group 309.79 Kinase inhibition or receptor antagonism (exact activity unspecified) [2]
N-(2-Nitrophenyl)furan-2-carboxamide Furan-2-carboxamide, nitro-substituted phenyl 246.21 Non-planar carboxamide moiety; weak C–H···O crystal packing [6]
5-(Dimethylaminomethyl)-N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)furan-2-carboxamide Furan-2-carboxamide, dicyanovinyl and dimethylaminomethyl groups Potential kinase or protease inhibition (structural analogy to ATP mimics) [9]
Amonafide (Parent Compound) Naphthalimide core, primary amine side chain 331.34 IC₅₀: 6.02 µM (HeLa), 0.68 µM (P388D1); dose-dependent hematological toxicity [4]

*Calculated using average atomic masses.

Key Comparative Insights

Substituent Effects on Bioactivity The dimethylaminoethyl-p-tolyl side chain in the target compound may improve solubility and reduce toxicity compared to primary amines (e.g., amonafide), which are associated with severe side effects .

Heterocyclic Core Modifications Replacement of the furan ring with a quinoline (e.g., in hydroxyquinoline carboxamides) alters π-π stacking efficiency and binding pocket compatibility, impacting kinase selectivity . Furoquinolinone derivatives (e.g., compound 1h from ) demonstrate enhanced antitumor activity over simpler furan carboxamides, likely due to extended planar aromatic systems .

Crystallographic and Physicochemical Properties The non-planar conformation of N-(2-nitrophenyl)furan-2-carboxamide (dihedral angle: 9.71° between phenyl and furan rings) contrasts with the near-planar structure of 2-furancarboxanilide analogs. This deviation may reduce DNA-binding efficacy but improve solubility . Intramolecular hydrogen bonds (e.g., N–H···O in compounds) stabilize specific conformations, influencing bioavailability and target engagement .

Synthetic Accessibility The target compound can likely be synthesized via amide coupling between furan-2-carbonyl chloride and a substituted ethylamine precursor, analogous to methods used for N-(2-nitrophenyl)furan-2-carboxamide . Suzuki coupling (used in amonafide analogs) or click chemistry (e.g., triazole formation in ) offers routes to diversify the p-tolyl or dimethylamino groups .

Biological Activity

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

The compound is primarily investigated for its applications in organic synthesis and its potential therapeutic properties. Research indicates that it interacts with specific molecular targets, modulating various biochemical pathways that could lead to significant biological effects.

The biological activity of this compound can be attributed to its interaction with enzymes and receptors involved in key metabolic and signaling pathways. This interaction may influence processes such as:

  • Signal Transduction : The compound may modulate pathways that transmit signals from the cell membrane to the nucleus, impacting gene expression and cellular responses.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby affecting metabolic processes crucial for cell survival and proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various furan derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µM)
This compoundStaphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

This table summarizes the minimum inhibitory concentrations (MICs) observed in studies, indicating the effectiveness of the compound against various bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Preliminary results suggest moderate efficacy against common fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity

CompoundTarget FungiMinimum Inhibitory Concentration (MIC, µM)
This compoundCandida albicans16.69
Fusarium oxysporum56.74

These findings highlight the potential of this compound as a dual-action antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the broader implications of furan derivatives in biological systems:

  • Antitumor Activity : Research on related compounds has shown that certain furan derivatives possess antitumor properties by inhibiting topoisomerase II activity, which is critical for DNA replication and repair .
  • Neuroprotective Effects : Some furan derivatives have demonstrated neuroprotective abilities against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : Compounds similar to this compound have been studied for their anti-inflammatory effects, showing promise in reducing inflammation in animal models .

Q & A

What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of furan-2-carboxamide derivatives typically involves coupling a furan-2-carbonyl chloride with a substituted amine under reflux conditions. For example, in analogous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide), equimolar amounts of furan-2-carbonyl chloride and the amine (e.g., 2-nitroaniline) are refluxed in acetonitrile for 3 hours, followed by solvent evaporation to yield crystalline products . To optimize yields:

  • Use anhydrous solvents to prevent hydrolysis of the acyl chloride.
  • Monitor reaction progress via TLC or HPLC.
  • Recrystallize from chloroform/methanol mixtures for purification .

Key Parameters:

  • Temperature: 120°C for 18 hours (for anthraquinone derivatives) .
  • Solvent Choice: Acetonitrile or 1,4-dioxane for solubility and stability .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
Spectroscopy:

  • FT-IR: Identify amide N-H stretches (~3310 cm⁻¹), carbonyl (C=O) vibrations (~1656 cm⁻¹), and aromatic C-H bonds (~3041 cm⁻¹) .
  • NMR: Use ¹H NMR to confirm substituent integration (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and ¹³C NMR for carbonyl (~165 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF .

Crystallography:
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=O at ~1.341 Å) and dihedral angles (e.g., 9.71° between phenyl and furan rings in analogous structures) . Refinement software like SHELX or OLEX2 is recommended .

How can intramolecular interactions influence the molecular conformation of this compound?

Advanced Analysis:
In structurally similar carboxamides, planarity of the central amide fragment is disrupted by intramolecular hydrogen bonds (e.g., N1⋯O3 interactions at 2.615 Å), causing rotation of the furan ring (~7.03°) relative to the phenyl group . To assess conformation:

  • Perform SCXRD to measure dihedral angles and non-covalent interactions.
  • Compare with DFT calculations (e.g., Gaussian09) to validate experimental vs. theoretical geometries .

Contradiction Note:
In some derivatives, planarity is preserved via stronger H-bonds, but steric effects from substituents (e.g., nitro groups) may reduce planarity. Contextualize results using databases like the Cambridge Structural Database .

How can researchers resolve contradictions in crystallographic data between similar carboxamide derivatives?

Advanced Approach:
Discrepancies in bond angles or planarity often arise from substituent electronic effects. For example:

  • Nitro Groups: Increase torsional strain (e.g., 10.15° dihedral angle with benzene in N-(2-nitrophenyl) derivatives) .
  • Methyl Groups: Enhance steric hindrance, altering packing motifs.

Resolution Steps:

Cross-validate data using multiple techniques (SCXRD, IR, NMR).

Compare with literature analogs (e.g., 2NPCB vs. 2FCCA derivatives) .

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) .

What experimental design is recommended for evaluating the biological activity of this compound?

Methodological Framework:
Anticancer Activity (MTT Assay):

  • Cell Lines: Use HCT-116 (colorectal) or similar carcinoma cells .
  • Procedure:
    • Incubate cells with compound (0.1–100 µM) for 48–72 hours.
    • Add MTT reagent (0.5 mg/mL), measure absorbance at 570 nm .
  • Controls: Include cisplatin or doxorubicin as positive controls.

Antioxidant Screening (DPPH Assay):

  • Prepare compound solutions (10–100 µg/mL) in methanol.
  • Mix with DPPH radical solution, measure absorbance at 517 nm after 30 minutes .

Data Interpretation:

  • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Compare with structurally related thiourea derivatives (e.g., compound 7 in ).

What strategies are effective for derivatizing this compound to enhance reactivity or biological efficacy?

Advanced Derivatization:

Functional Group Modifications:

  • Amide Substitution: Replace dimethylamino with morpholino or piperazinyl groups to alter solubility .
  • Furan Ring Functionalization: Introduce electron-withdrawing groups (e.g., nitro) via electrophilic substitution .

Reaction Pathways:

  • Reduction: Use LiAlH₄ to reduce the amide to an amine.
  • Oxidation: Convert furan to maleic anhydride derivatives with KMnO₄ .

Biological Targeting:

  • Synthesize prodrugs by esterifying the carboxamide (e.g., ethyl ester derivatives for improved membrane permeability) .

Key Considerations:

  • Monitor steric effects using computational tools (e.g., molecular docking).
  • Validate synthetic routes via HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.